molecular formula C18H18N2O4S2 B12127040 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B12127040
M. Wt: 390.5 g/mol
InChI Key: VCNXQMHXBKWLEH-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazole-acetamide class, characterized by a benzothiazole core linked to a substituted phenoxy group via an acetamide bridge. Key structural features include:

  • Benzothiazole substituent: A methanesulfonyl (-SO₂CH₃) group at the 6-position, which is strongly electron-withdrawing and may enhance target binding through polar interactions.
  • Phenoxy substituent: 3,4-Dimethyl groups on the phenyl ring, contributing to lipophilicity and steric bulk.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N2O4S2/c1-11-4-5-13(8-12(11)2)24-10-17(21)20-18-19-15-7-6-14(26(3,22)23)9-16(15)25-18/h4-9H,10H2,1-3H3,(H,19,20,21)

InChI Key

VCNXQMHXBKWLEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Sulfonylation: The benzothiazole derivative is then sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Etherification: The 3,4-dimethylphenol is reacted with a suitable halogenated acetic acid derivative to form the ether linkage.

    Amidation: Finally, the sulfonylated benzothiazole is coupled with the etherified acetic acid derivative under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives, depending on the specific reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and benzothiazole groups are key functional moieties that can interact with biological macromolecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The table below summarizes key analogs, their substituents, and bioactivity:

Compound Name Benzothiazole Substituent Phenoxy/Aryl Substituent Bioactivity (Target/Activity) Reference
BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) 6-CF₃ 3,4,5-Trimethoxyphenyl CK-1δ inhibition (pIC₅₀ = 7.8; GlideXP = -3.78 kcal/mol)
Target Compound 6-SO₂CH₃ 3,4-Dimethylphenoxy Not reported (structural inference) N/A
Patent Example (EP3348550A1) 6-CF₃ 3-Methoxyphenyl Not explicitly stated (kinase inhibition)
BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) None (4-methylpiperazinyl) - Anticancer activity (synthesis confirmed)
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide 6-OCH₃ 3-Methylphenoxy Structural analog (no activity reported)

Structure-Activity Relationships (SAR)

Benzothiazole Substituents
  • Electron-Withdrawing Groups (EWGs): The 6-CF₃ group in BTA enhances CK-1δ binding (GlideXP = -3.78 kcal/mol) due to its strong electron-withdrawing nature and hydrophobic interactions .
  • Methoxy vs. Methanesulfonyl :
    • Methoxy (6-OCH₃) in ’s analog may reduce steric hindrance compared to SO₂CH₃, favoring different target interactions.
Phenoxy/Aryl Substituents
  • Methoxy vs. Methyl Groups: BTA’s 3,4,5-trimethoxyphenyl group provides hydrogen-bonding sites, critical for kinase inhibition .
Acetamide Linker Modifications
  • Substitution with piperazinyl (BZ-IV) or thiadiazole-thiol groups () alters solubility and target specificity. BZ-IV’s 4-methylpiperazine moiety introduces basicity, which may improve aqueous solubility .

Pharmacological and Physicochemical Properties

  • Binding Affinity: BTA’s high pIC₅₀ (7.8) correlates with its trimethoxyphenyl and CF₃ substituents, suggesting that the target compound’s dimethylphenoxy and SO₂CH₃ groups may require optimization for similar potency .
  • Synthetic Accessibility : Analogs like BZ-IV are synthesized via coupling reactions (e.g., chloroacetamide with N-methylpiperazine), a method likely applicable to the target compound .

Key Research Findings

  • CK-1δ Inhibition : BTA and its analogs demonstrate that EWGs on benzothiazole and methoxy-rich aryl groups optimize kinase binding .
  • PI3K Targeting : A methylsulfanyl-containing benzothiazole () showed docking compatibility with PI3K, suggesting the target’s SO₂CH₃ group may also bind this enzyme .
  • Anticancer Activity : Piperazinyl-substituted benzothiazoles (BZ-IV) highlight the role of nitrogen-rich substituents in anticancer drug design .

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